Heptacyclo[31.3.1.1(3,7).1(9,13).1(15,19).1(21,25).1(27,31)]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene
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Overview
Description
Calix[6]arene is a calixarene.
Scientific Research Applications
Crystal Structures and Molecular Geometry
- Studies on macrocyclic compounds, including Heptacyclo[31.3.1.1(3,7).1(9,13).1(15,19).1(21,25).1(27,31)]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene, focus on understanding their crystal structures and molecular geometry. These studies reveal unique geometries like syn–anti–syn and specific intermolecular short contacts within the crystal structures (Shibahara et al., 2014).
Molecular Recognition and Complex Formation
- Research on molecular recognition and complex formation with Heptacyclo compounds reveals insights into the interaction of macrocycles with different functional groups. These interactions are key in understanding binding behaviors in larger molecular systems (Bencini et al., 2001).
Macrocyclic Synthesis and Characterization
- The synthesis and characterization of Heptacyclo compounds are significant for advancing the field of macrocyclic chemistry. These compounds are used to explore new synthesis methods and characterize complex structures, contributing to the development of new materials and chemicals (Pattabhi et al., 1994).
Application in Coordination Chemistry
- This compound is explored in coordination chemistry to understand how such complex molecules interact with metal ions, providing insights into potential applications in catalysis and material science (Keypour et al., 2003).
Properties
Molecular Formula |
C42H36 |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene |
InChI |
InChI=1S/C42H36/c1-7-31-19-32(8-1)26-34-10-3-12-36(21-34)28-38-14-5-16-40(23-38)30-42-18-6-17-41(24-42)29-39-15-4-13-37(22-39)27-35-11-2-9-33(20-35)25-31/h1-24H,25-30H2 |
InChI Key |
MMYYTPYDNCIFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=CC=C2)CC3=CC(=CC=C3)CC4=CC(=CC=C4)CC5=CC=CC(=C5)CC6=CC=CC(=C6)CC7=CC=CC1=C7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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